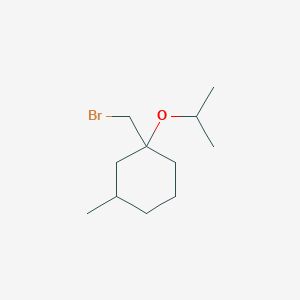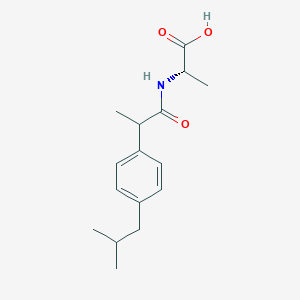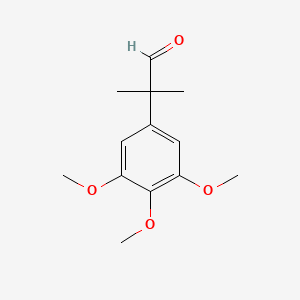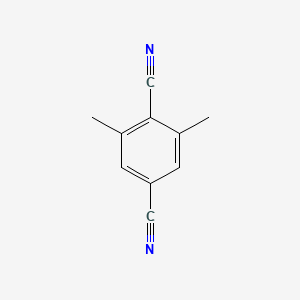
2,6-Dimethylterephthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylterephthalonitrile is an organic compound with the molecular formula C10H8N2 It is a derivative of terephthalonitrile, characterized by the presence of two methyl groups at the 2 and 6 positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dimethylterephthalonitrile can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with sodium cyanide, followed by oxidation. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) cyanide.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic conversion of 2,6-dimethylbenzyl chloride using a continuous flow reactor. The process is optimized for high yield and purity, with careful control of temperature and pressure to ensure efficient conversion.
化学反応の分析
Types of Reactions: 2,6-Dimethylterephthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethylterephthalic acid.
Reduction: Reduction reactions can convert it to 2,6-dimethylbenzylamine.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) can facilitate nucleophilic substitution.
Major Products:
Oxidation: 2,6-Dimethylterephthalic acid.
Reduction: 2,6-Dimethylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Dimethylterephthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Research into its potential biological activity is ongoing, particularly in the development of new pharmaceuticals.
Medicine: Its derivatives are being explored for their potential therapeutic properties.
Industry: It is used in the production of high-performance materials, including specialty plastics and resins.
作用機序
The mechanism of action of 2,6-dimethylterephthalonitrile depends on its specific application. In chemical reactions, it acts as a precursor or intermediate, participating in various transformations. Its molecular targets and pathways are primarily related to its functional groups, which can undergo oxidation, reduction, and substitution reactions.
類似化合物との比較
Terephthalonitrile: The parent compound, lacking the methyl groups.
2,6-Dimethylbenzyl chloride: A precursor in the synthesis of 2,6-dimethylterephthalonitrile.
2,6-Dimethylterephthalic acid: An oxidation product.
Uniqueness: this compound is unique due to the presence of methyl groups at the 2 and 6 positions, which influence its reactivity and properties. This structural modification can enhance its suitability for specific applications, such as in the synthesis of polymers with improved thermal stability and mechanical properties.
特性
CAS番号 |
95216-09-4 |
|---|---|
分子式 |
C10H8N2 |
分子量 |
156.18 g/mol |
IUPAC名 |
2,6-dimethylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C10H8N2/c1-7-3-9(5-11)4-8(2)10(7)6-12/h3-4H,1-2H3 |
InChIキー |
VODNMFZZKATZHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C#N)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


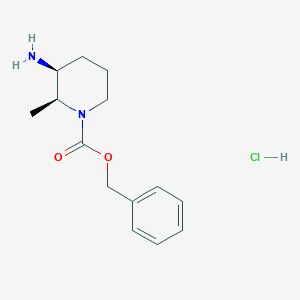

![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)
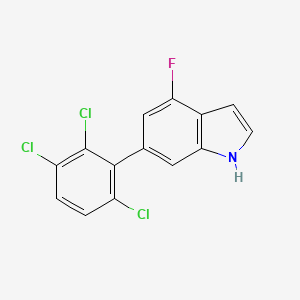



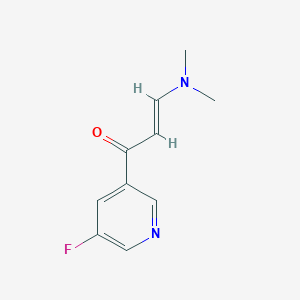
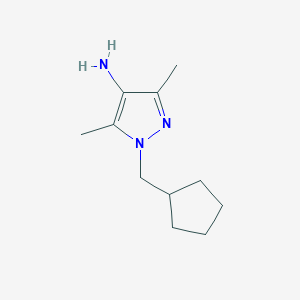
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)
